4-(4-Nitrophenyl)sulfonyl-4-azatricyclo[4.2.1.03,7]nonan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Nitrophenyl)sulfonyl-4-azatricyclo[42103,7]nonan-2-ol is a complex organic compound that features a sulfonyl group attached to a nitrophenyl ring and an azatricyclic nonane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitrophenyl)sulfonyl-4-azatricyclo[4.2.1.03,7]nonan-2-ol typically involves multiple steps. One common method starts with the preparation of the azatricyclic nonane core, which can be achieved through aminolysis of bicyclo[2.2.1]hept-2-ene-endo,endo-5,6-dicarboxylic acid anhydride, followed by transformation into an imide and subsequent reduction using lithium aluminum hydride . The sulfonylation step involves reacting the tricyclic amine with 4-nitrobenzenesulfonyl chloride under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4-Nitrophenyl)sulfonyl-4-azatricyclo[4.2.1.03,7]nonan-2-ol can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of sulfonamide or sulfone derivatives.
Scientific Research Applications
4-(4-Nitrophenyl)sulfonyl-4-azatricyclo[4.2.1.03,7]nonan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 4-(4-Nitrophenyl)sulfonyl-4-azatricyclo[4.2.1.03,7]nonan-2-ol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitrophenyl group can participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylsulfonyltryptophan: Similar sulfonyl and nitrophenyl groups but different core structure.
N-[Aryl(Benzyl, Cyclohexyl, Propyl)sulfonyl]-4-azatricyclo[5.2.1.02,6]dec-8-enes: Similar azatricyclic structure but different substituents.
Uniqueness
4-(4-Nitrophenyl)sulfonyl-4-azatricyclo[4.2.1.03,7]nonan-2-ol is unique due to its specific combination of a nitrophenyl sulfonyl group with an azatricyclic nonane core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H16N2O5S |
---|---|
Molecular Weight |
324.35 g/mol |
IUPAC Name |
4-(4-nitrophenyl)sulfonyl-4-azatricyclo[4.2.1.03,7]nonan-2-ol |
InChI |
InChI=1S/C14H16N2O5S/c17-14-8-5-9-7-15(13(14)12(9)6-8)22(20,21)11-3-1-10(2-4-11)16(18)19/h1-4,8-9,12-14,17H,5-7H2 |
InChI Key |
KTCBXXFWPAHEHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3C1CN(C3C2O)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.